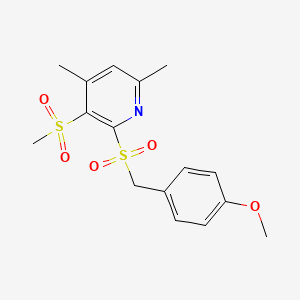
4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Methyl iodide and dimethyl sulfoxide.
Conditions: The reaction is carried out under basic conditions using sodium hydride as a base.
Step 3: Attachment of 4-Methoxybenzyl Sulfone Group
Reagents: 4-methoxybenzyl chloride and sodium sulfinate.
Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dimethyl and methylsulfonyl groups. The final step involves the attachment of the 4-methoxybenzyl sulfone group.
-
Step 1: Synthesis of the Pyridine Ring
Reagents: Acetaldehyde, ammonia, and formaldehyde.
Conditions: Heated under reflux in the presence of a catalyst such as zinc chloride.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dimethyl-2-pyridinyl sulfone
- 3-(Methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone
- 4-Methoxybenzyl 4,6-dimethyl-3-(methylsulfonyl)pyridine
Uniqueness
4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential for various applications, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfonyl]-4,6-dimethyl-3-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-11-9-12(2)17-16(15(11)23(4,18)19)24(20,21)10-13-5-7-14(22-3)8-6-13/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMOXGCCOJPKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)CC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
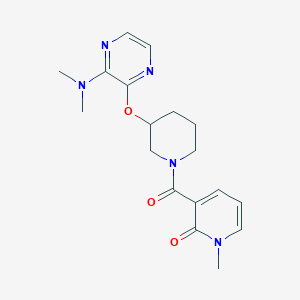
![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2468893.png)
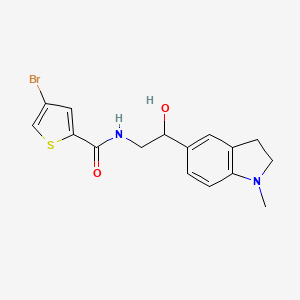
![N-benzyl-1,3-dimethyl-2,4-dioxo-7-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2468897.png)
![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide](/img/structure/B2468899.png)
![N-cyclopentyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2468901.png)
![3-[3-[(3-Chloro-5-cyanopyridin-2-yl)-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2468902.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfinyl)-N,N-dimethylacetamide](/img/structure/B2468904.png)
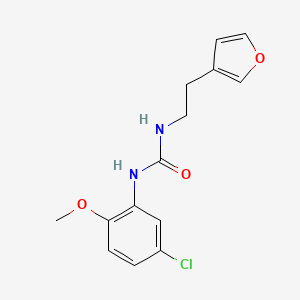
![3,6-dichloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]pyridine-2-carboxamide](/img/structure/B2468907.png)
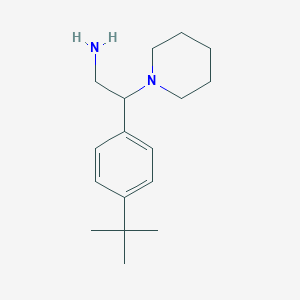
![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2468910.png)
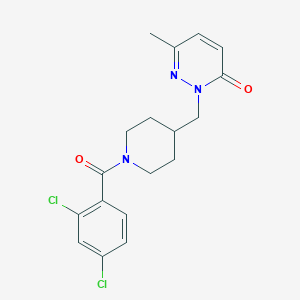
![6-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2468912.png)
